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Compound of Interest

1-(2-Hydroxy-5-
Compound Name:

iodophenyl)ethanone
CAS No.: 7191-41-5
Cat. No.: B1416762

Get Quote

Executive Summary

1-(2-Hydroxy-5-iodophenyl)ethanone (also known as 5'-lodo-2'-hydroxyacetophenone) is a
halogenated acetophenone derivative widely utilized as a scaffold in drug discovery. Its primary
value lies in its dual functionality: the ortho-hydroxy ketone moiety facilitates heterocycle
formation (e.g., flavones, coumarins), while the para-iodine atom serves as a reactive handle
for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

This guide addresses the procurement challenges, purity specifications, and synthetic
validation required for integrating this compound into pharmaceutical workflows.

Chemical Identity & Specifications

Researchers must verify the CAS registry number, as database errors are common with
halogenated isomers.
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Parameter

Specification

Chemical Name

1-(2-Hydroxy-5-iodophenyl)ethanone

Synonyms

5'-lodo-2'-hydroxyacetophenone; 2-Acetyl-4-

iodophenol

CAS Number

7191-41-5 (Primary Validated CAS)

Molecular Formula

Molecular Weight 262.04 g/mol
Appearance Pale yellow to yellow crystalline powder
Melting Point 100-104 °C
- Soluble in DMSO, Methanol, Ethyl Acetate;
Solubility )
Insoluble in Water
InChlKey SNFGLSZQQVJKFA-UHFFFAOYSA-N

Critical Note on CAS 5034-77-5: Some grey-market aggregators erroneously list CAS 5034-77-

5 for this compound. This CAS is often associated with unrelated imidazole derivatives or data

artifacts. Always order by structure and CAS 7191-41-5.

Commercial Landscape & Suppliers

Unlike commodity chemicals (e.g., 2'-hydroxyacetophenone), the 5-iodo derivative is a Tier 2
Specialty Intermediate. It is rarely held in bulk stock by catalog giants (Sigma-Aldrich, Fisher)

but is readily available from specialized synthesis houses.

Verified Supply Chain

e Primary Source: Specialized Organic Synthesis Vendors (e.g., BLDpharm, Combi-Blocks,

Enamine, Apollo Scientific).
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o Catalog Status: Typically "Make-to-Order" or "Stocked in mg/g scale."
e Lead Time:
o In-stock (1g - 25¢g): 3—7 days (Global warehouses).

o Bulk (>1009): 2—4 weeks (Requires fresh production run).

Procurement Decision Logic

The following diagram outlines the recommended workflow for sourcing this compound to
ensure structural integrity.
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Figure 1: Procurement workflow emphasizing CAS verification and vendor selection.

Synthesis & Quality Assurance (Expertise)

For researchers unable to source the compound or requiring fresh bulk material, in-house
synthesis is a viable option. Understanding the synthesis is also crucial for identifying impurities
in commercial batches.

Synthetic Route: Regioselective lodination

The synthesis involves the direct iodination of 2'-hydroxyacetophenone. The challenge is
regioselectivity.

» Directing Effects: The hydroxyl group (-OH) is a strong ortho/para activator. The acetyl group
(-COCH3) is a meta deactivator.
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e Target: The 5-position (para to -OH, meta to -Acetyl) is electronically favored.

o Impurities: Over-iodination leads to 3,5-diiodo-2'-hydroxyacetophenone. Under-optimized
conditions may yield the 3-iodo isomer.

Protocol (Validated System)

o Reagents: 2'-Hydroxyacetophenone (1.0 eq), lodine (
, 1.05 eq), lodic Acid (
, 0.2 eq) as oxidant.

e Solvent: Ethanol (95%).[1]
» Conditions: Stir at 35—-40 °C for 1-2 hours. The use of an oxidant (

) regenerates electrophilic iodine species, driving atom economy and yield.

« Purification: Recrystallization from Ethanol/Water is mandatory to remove the di-iodo
impurity.
Impurity Profile & QC

When validating a commercial lot, the following impurities must be assessed via HPLC or GC-
MS:

Impurity Origin Detection
2'-Hydroxyacetophenone Unreacted starting material Retention Time (RT) < Product
1-(2-Hydroxy-3- o o Distinct 1H-NMR coupling

) Regioisomer (Ortho-iodination)

iodophenyl)ethanone pattern

1-(2-Hydroxy-3,5-

. Over-reaction RT > Product; Mass M+126
diiodophenyl)ethanone

Mechanistic Pathway Diagram
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Figure 2: Reaction pathway showing regioselectivity and potential impurity formation.
Applications in Drug Development

The 5-iodo moiety transforms this simple ketone into a high-value "divergent intermediate."

Chalcone Libraries: Claisen-Schmidt condensation with benzaldehydes yields iodinated
chalcones, which are precursors to pyrazolines and isoxazoles with anti-inflammatory
activity.

Suzuki Coupling: The aryl iodide is highly reactive. It can be coupled with boronic acids
before or after ring closure (e.g., forming a flavone first, then coupling at the 6-position of the
flavone ring).

Fluorescent Probes: Used in the synthesis of Schiff bases that coordinate with metal ions (
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) for fluorescence sensing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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